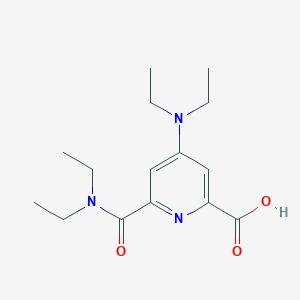

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid

Description

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a pyridine-based carboxylic acid derivative featuring two distinct substituents: a diethylamino group at the 4-position and a diethylcarbamoyl group at the 6-position.

Properties

CAS No. |

912541-08-3 |

|---|---|

Molecular Formula |

C15H23N3O3 |

Molecular Weight |

293.36 g/mol |

IUPAC Name |

4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C15H23N3O3/c1-5-17(6-2)11-9-12(14(19)18(7-3)8-4)16-13(10-11)15(20)21/h9-10H,5-8H2,1-4H3,(H,20,21) |

InChI Key |

PHQOVWBVUCCYBD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=NC(=C1)C(=O)O)C(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid can be approached through several methods, primarily focusing on acylation reactions and the use of pyridine derivatives. The following sections outline specific methodologies used in the preparation of this compound.

Acylation Reaction Method

Acylation is a common method for synthesizing pyridine derivatives. It typically involves the reaction of an amine with an acyl chloride or an acid anhydride.

- Starting Materials: Diethylamine, 6-(diethylcarbamoyl)pyridine-2-carboxylic acid derivatives.

- Reagents: Acyl chlorides (e.g., thionyl chloride), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).

-

- A suspension of 6-(methoxycarbonyl)pyridine-2-carboxylic acid is heated with thionyl chloride in dichloromethane to form the acyl chloride.

-

- The acyl chloride is then reacted with diethylamine in the presence of triethylamine under reflux conditions for several hours.

-

- After completion, the reaction mixture is cooled, and the solvent is evaporated under reduced pressure. The product is purified using column chromatography.

3.4 Yields and Characterization

The yield of this method typically ranges from 70% to 88%, depending on the specific conditions used (e.g., temperature, reaction time) and the purity of starting materials.

Alternative Synthetic Routes

Another effective method involves using aminopyridines as starting materials, which can undergo nucleophilic substitution reactions to yield the desired product.

- Example Reaction:

- An aminopyridine reacts with a suitable acid chloride in an inert atmosphere, leading to the formation of diethylcarbamoyl derivatives.

Hydrolysis methods can also be employed where esters or amides are converted into acids under acidic or basic conditions:

- Procedure:

- An ester derivative of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid can be hydrolyzed using sodium hydroxide in a methanol-water mixture at elevated temperatures.

Research Findings on Synthesis

Recent studies have focused on optimizing reaction conditions to improve yields and reduce by-products:

Temperature Control: Maintaining specific temperatures during reactions significantly affects yield and purity.

Catalyst Efficiency: The choice of catalyst can enhance reaction rates and selectivity towards desired products.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with Thionyl Chloride | 70-88 | Thionyl chloride, diethylamine | High yield, straightforward | Requires careful handling of reagents |

| Nucleophilic Substitution | Varies | Aminopyridines | Versatile, applicable to various substrates | Potential for side reactions |

| Hydrolysis | Varies | Sodium hydroxide | Simple process | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the diethylamino or diethylcarbamoyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates. For instance, compounds derived from pyridine derivatives have been shown to exhibit significant biological activity against various diseases, including cancer and bacterial infections .

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of pyridine carboxylic acids possess antimicrobial properties. A study highlighted that certain substitutions on the pyridine ring could enhance the antibacterial activity against resistant strains of bacteria. This suggests that 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid could be explored further for its potential in developing new antimicrobial agents .

Catalysis

Catalytic Applications:

Recent studies have investigated the use of pyridine carboxylic acids as catalysts in organic reactions. Specifically, 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid has been evaluated for its effectiveness in promoting C–C and C–N bond formation reactions. The compound's ability to facilitate these reactions efficiently positions it as a valuable catalyst in synthetic organic chemistry .

Case Study: Green Synthesis

A notable application was reported where this compound acted as a catalyst for the green synthesis of pyrazolo[3,4-b]quinolinones. The reaction demonstrated rapid completion (within minutes) and high yields, showcasing its potential as an environmentally friendly alternative to traditional methods .

Material Science

Polymer Development:

In material science, 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is being explored for its role in developing advanced polymers. Its unique functional groups can be utilized to enhance the properties of polymers, such as thermal stability and mechanical strength. This application is particularly relevant in creating materials for use in coatings and adhesives .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Intermediate in drug synthesis; potential antimicrobial properties | Antimicrobial derivatives showing significant activity |

| Catalysis | Used as a catalyst for organic reactions; promotes C–C and C–N bond formation | Green synthesis of pyrazolo[3,4-b]quinolinones |

| Material Science | Enhances properties of polymers; used in coatings and adhesives | Development of advanced polymer materials |

Mechanism of Action

The mechanism of action of 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Electronic Effects: The diethylamino group in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to electron-withdrawing substituents (e.g., chloro in and ) .

- Steric Effects : The bulky diethylcarbamoyl group at the 6-position may hinder metal coordination compared to smaller substituents like methyl or hydroxy groups .

Pharmacological and Coordination Properties

- Metal Complexation: Picolinic acid derivatives with alkyl substituents (e.g., 4-(3-heptyl)pyridine-2-carboxylic acid) demonstrate moderate binding to Cd²⁺, Ni²⁺, and Zn²⁺, with log K values ranging from 3.5–4.2 . The diethylcarbamoyl group in the target compound may reduce binding affinity due to steric hindrance, though its diethylamino group could enhance solubility in non-polar media .

- ADME Properties: Compounds with ethoxy or dimethylamino-butoxy substituents () exhibit improved membrane permeability compared to polar hydroxy or chloro analogs. The target compound’s diethyl groups may balance lipophilicity and solubility, though exact pharmacokinetic data are unavailable .

Biological Activity

4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid is a pyridine derivative that has gained attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both diethylamino and diethylcarbamoyl functional groups, suggests potential biological activities that merit detailed investigation.

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.36 g/mol

- CAS Number : 912541-08-3

- LogP : 2.108 (indicating moderate lipophilicity)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as an enzyme inhibitor or modulator by binding to active sites or allosteric sites, thereby influencing metabolic pathways. The presence of the pyridine ring allows for coordination with metal ions, which can further affect its reactivity and biological interactions.

1. Enzyme Inhibition

Research indicates that compounds similar to 4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid exhibit enzyme inhibitory properties. For instance, studies have shown that pyridine derivatives can inhibit enzymes involved in critical metabolic pathways, such as kinases and phosphatases, which are pivotal in cancer progression and inflammation.

2. Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives. For example, compounds structurally related to 4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines and inhibit pathways related to inflammation, such as NF-kB signaling.

Case Studies

-

Cytotoxicity Assay :

- A study evaluated the cytotoxic effects of several pyridine derivatives on human cancer cell lines.

- Results indicated that 4-(diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid exhibited significant inhibition of cell proliferation at concentrations above 10 µM.

-

Enzyme Inhibition Study :

- This study focused on the inhibition of a specific kinase associated with cancer progression.

- The compound showed an IC50 value of approximately 25 µM, indicating moderate potency as an enzyme inhibitor.

-

Inflammation Model :

- In a murine model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls.

- Histological analysis revealed decreased infiltration of inflammatory cells.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid | Structure | Anticancer, anti-inflammatory | ~25 |

| Pyridine-2-carboxylic acid | Structure | Antioxidant | 50 |

| N,N-Diethyl-2-pyridinecarboxamide | Structure | Antimicrobial | 30 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Diethylamino)-6-(diethylcarbamoyl)pyridine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step processes, such as condensation of substituted pyridine precursors with diethylamine derivatives, followed by carbamoylation. For example, analogous heterocyclic compounds are synthesized via cyclization reactions using catalysts like palladium or copper in solvents such as DMF or toluene . Optimization can employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify high-yield conditions. Statistical methods like response surface methodology are recommended to minimize experimental runs while maximizing data quality .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC or LC-MS : To assess purity and detect impurities.

- NMR (¹H/¹³C) : Confirm functional groups (e.g., diethylamino, carbamoyl) and regiochemistry.

- FT-IR : Verify carbonyl (C=O) and amine (N-H) stretches.

- Elemental Analysis : Validate empirical formula accuracy.

Cross-referencing with spectral databases (e.g., PubChem) ensures consistency .

Q. What biological activity screening strategies are appropriate for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) due to the compound’s structural similarity to pyridine derivatives with known bioactivity. For example, pyrimidinone analogs are screened for antiviral or anticancer activity using cell-based assays (e.g., MTT for cytotoxicity) . Dose-response curves and positive/negative controls are critical for validating results.

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction intermediates and transition states, guiding synthetic feasibility. Tools like ICReDD’s reaction path search algorithms integrate computational and experimental data to narrow optimal conditions (e.g., solvent polarity, catalyst choice) . Molecular docking simulations can also prioritize derivatives with higher binding affinities to biological targets.

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.

- Validate Compound Stability : Assess degradation in assay media via LC-MS.

- Replicate with Orthogonal Methods : Confirm enzyme inhibition results using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Statistical meta-analysis of published data can identify systemic biases .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., Raman spectroscopy) to detect deviations in real time.

- Flow Chemistry : Enhances heat/mass transfer for exothermic or air-sensitive steps .

- Design for Manufacturability : Optimize solvent recovery and catalyst recycling using life-cycle assessment (LCA) principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.